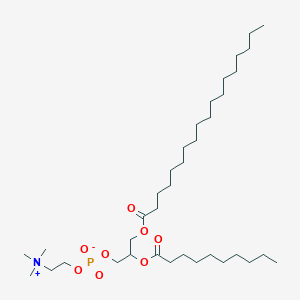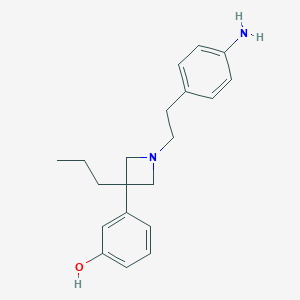
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-, commonly known as AZD-2423, is a novel compound that has been developed for scientific research purposes. It is a potent and selective dopamine D2 receptor agonist that has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of AZD-2423 involves the activation of dopamine D2 receptors, which are G protein-coupled receptors that are widely expressed in the brain. Upon activation, these receptors initiate a signaling cascade that leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of mood, movement, and reward. AZD-2423 has been shown to selectively activate these receptors and elicit a response that is similar to that of dopamine.
Biochemische Und Physiologische Effekte
AZD-2423 has been found to have several biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its antipsychotic and anti-Parkinsonian effects. It has also been found to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-2423 has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on AZD-2423, including its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of AZD-2423 and related compounds may lead to the development of more potent and selective dopamine D2 receptor agonists.
Synthesemethoden
The synthesis of AZD-2423 involves a multi-step process that includes the reaction of p-aminophenethylamine with ethyl 3-bromopropionate to form the intermediate compound. This intermediate is then reacted with sodium azide to form the corresponding azide, which is further reduced with hydrogen gas over palladium on carbon to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
AZD-2423 has been developed for scientific research purposes and has shown potential in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of several disorders such as schizophrenia, Parkinson's disease, and drug addiction. AZD-2423 has been shown to activate these receptors and elicit a response that is similar to that of dopamine, which makes it a potential therapeutic agent for these disorders.
Eigenschaften
CAS-Nummer |
17191-58-1 |
|---|---|
Produktname |
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)- |
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-[1-[2-(4-aminophenyl)ethyl]-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3 |
InChI-Schlüssel |
BEWSBBJIGKWVBO-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Kanonische SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Andere CAS-Nummern |
17191-58-1 |
Synonyme |
1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




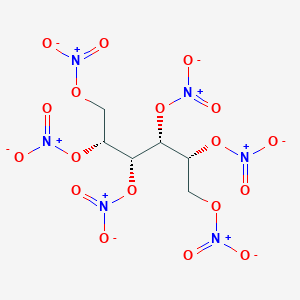

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
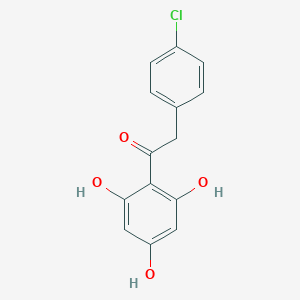
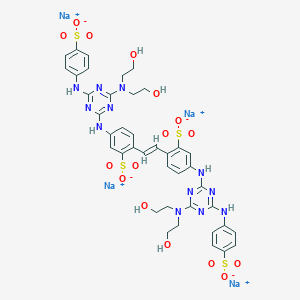
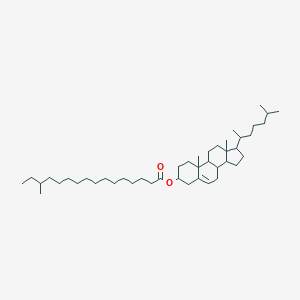
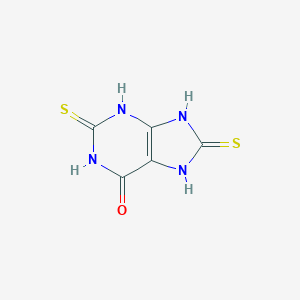
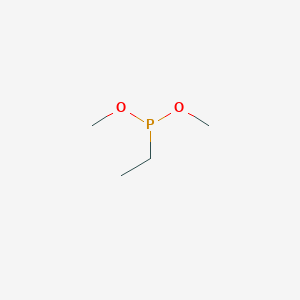
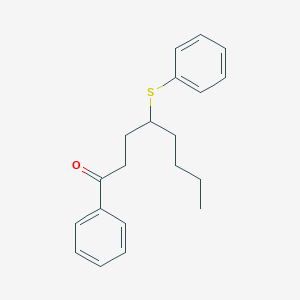
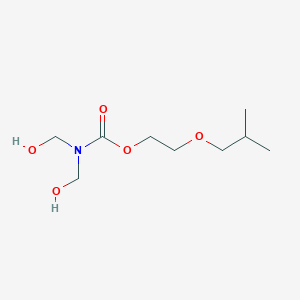
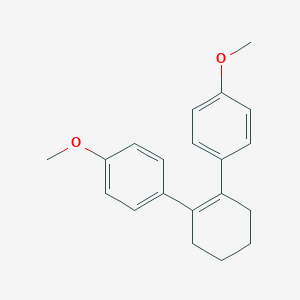
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
